molecular formula C28H48N2O3 B1220810 Calcium ionophore II CAS No. 74267-27-9

Calcium ionophore II

Cat. No.: B1220810
CAS No.: 74267-27-9
M. Wt: 460.7 g/mol
InChI Key: URAUKAJXWWFQSU-UHFFFAOYSA-N
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Description

Calcium ionophore II, also known as ETH 129, is a highly selective calcium ionophore. It is a lipophilic compound that can form stable complexes with calcium ions (Ca²⁺) and facilitate their transport across cell membranes. This property makes it particularly useful in various biological and chemical applications, especially in the measurement and regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium ionophore II can be synthesized through a series of organic reactions. One common method involves the reaction of cyclohexylamine with diglycolic acid to form N,N,N’,N’-tetracyclohexyl-3-oxapentanediamide. This compound is then purified through recrystallization from acetone .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often tested for its function and selectivity to ensure it meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium ionophore II primarily undergoes complexation reactions with divalent cations, particularly calcium ions. It forms stable complexes with these ions, which can then be transported across cell membranes .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include cyclohexylamine and diglycolic acid. The reaction conditions typically involve moderate temperatures and the use of solvents like acetone for recrystallization .

Major Products Formed

The major product formed from the synthesis of this compound is N,N,N’,N’-tetracyclohexyl-3-oxapentanediamide. This compound is then used to prepare calcium-selective electrodes and other applications .

Mechanism of Action

Calcium ionophore II works by forming stable complexes with calcium ions and facilitating their transport across cell membranes. This increases the intracellular calcium levels, which can activate various calcium-dependent pathways. For example, in assisted reproductive technology, the increased calcium levels can activate oocytes and improve embryo development .

Comparison with Similar Compounds

Calcium ionophore II is unique in its high selectivity for calcium ions over other divalent cations like magnesium ions. Similar compounds include:

This compound stands out due to its high selectivity and efficiency in transporting calcium ions, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O3/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAUKAJXWWFQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COCC(=O)N(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995783
Record name 2,2'-Oxybis(N,N-dicyclohexylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74267-27-9
Record name N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074267279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(N,N-dicyclohexylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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